4-(Difluoromethoxy)cyclohexane-1-carboxylic acid

Lipophilicity Physicochemical Properties Drug Design

4-(Difluoromethoxy)cyclohexane-1-carboxylic acid (CAS 1206678-19-4) is a disubstituted cyclohexane scaffold bearing a carboxylic acid at the 1-position and a difluoromethoxy (–OCF₂H) group at the 4-position. With a molecular formula of C₈H₁₂F₂O₃ and a molecular weight of 194.18 g/mol, it is primarily employed as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C8H12F2O3
Molecular Weight 194.178
CAS No. 1206678-19-4
Cat. No. B2455471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)cyclohexane-1-carboxylic acid
CAS1206678-19-4
Molecular FormulaC8H12F2O3
Molecular Weight194.178
Structural Identifiers
SMILESC1CC(CCC1C(=O)O)OC(F)F
InChIInChI=1S/C8H12F2O3/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h5-6,8H,1-4H2,(H,11,12)
InChIKeyJFRRPAFKKKNPOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Difluoromethoxy)cyclohexane-1-carboxylic acid (CAS 1206678-19-4): A Conformationally Dynamic Fluorinated Cyclohexane Building Block for Property Optimization


4-(Difluoromethoxy)cyclohexane-1-carboxylic acid (CAS 1206678-19-4) is a disubstituted cyclohexane scaffold bearing a carboxylic acid at the 1-position and a difluoromethoxy (–OCF₂H) group at the 4-position [1]. With a molecular formula of C₈H₁₂F₂O₃ and a molecular weight of 194.18 g/mol, it is primarily employed as a versatile building block in medicinal chemistry and organic synthesis . The difluoromethoxy substituent imparts a unique lipophilicity profile (computed XLogP3-AA of 1.8) and conformational adaptability – properties that distinguish it from non-fluorinated, trifluoromethoxy, and hydroxy analogs in the modulation of physicochemical and pharmacokinetic attributes [2].

Why 4-(Difluoromethoxy)cyclohexane-1-carboxylic acid Cannot Be Replaced by Simple Cyclohexane Carboxylic Acid Analogs


Generic substitution of 4-(difluoromethoxy)cyclohexane-1-carboxylic acid with methoxy, hydroxy, trifluoromethoxy, or unsubstituted cyclohexane carboxylic acid analogs leads to a significant and often detrimental shift in lipophilicity and conformational behavior. The –OCF₂H group is not simply an intermediate between –OCH₃ and –OCF₃; it acts as a lipophilicity chameleon, capable of interconverting between a polar and a lipophilic conformation depending on the molecular environment [1]. This unique property, combined with the specific electron-withdrawing effects and metabolic stability imparted by fluorine, means that exchanging this building block for a close analog will alter the logP, potentially breaking critical structure-activity relationships (SAR) and undermining the pharmacokinetic profile of the final compound [2].

Quantitative Differentiation Evidence for 4-(Difluoromethoxy)cyclohexane-1-carboxylic acid Against Structural Analogs


Computed Lipophilicity (logP) Comparison: 4-(Difluoromethoxy) vs. 4-Methoxy and Unsubstituted Cyclohexane Carboxylic Acid

The computed partition coefficient (XLogP3-AA) for 4-(difluoromethoxy)cyclohexane-1-carboxylic acid is 1.8, which is substantially higher than that of its 4-methoxy analog (logP 0.77) and marginally lower than the unsubstituted cyclohexane carboxylic acid (logP 1.89) [1][2]. This places the difluoromethoxy compound in a distinct lipophilicity space that is often optimal for balancing membrane permeability and aqueous solubility in drug candidates, compared to the more polar methoxy derivative.

Lipophilicity Physicochemical Properties Drug Design

Conformational Lipophilicity: The 'Chameleon' Effect of the Difluoromethoxy Group vs. Methoxy and Trifluoromethoxy

The difluoromethoxy group (–OCF₂H) is distinguished from –OCH₃ and –OCF₃ by its ability to interconvert between a highly polar and a highly lipophilic conformation, acting as a molecular 'environmental adaptor' [1]. The trifluoromethoxy group (–OCF₃) is intrinsically lipophilic, while the methoxy group (–OCH₃) is more polar and conformationally rigid by comparison. This dynamic polarity of the –OCF₂H group allows compounds containing it, such as 4-(difluoromethoxy)cyclohexane-1-carboxylic acid, to potentially maintain solubility in aqueous media while effectively crossing lipid membranes, a property not shared by its rigid analogs.

Conformational Analysis Fluorine Chemistry Molecular Design

Predicted Physicochemical Property Differences: pKa and Aqueous Solubility Profile vs. Trifluoromethoxy Analog

The 4-(difluoromethoxy) compound is a weaker acid (predicted pKa ~4.2-4.5 for the carboxylic acid group) compared to its 4-(trifluoromethoxy) analog, which has a reported pKa of approximately 3.8 for the carboxyl group [1]. The stronger electron-withdrawing effect of the –OCF₃ group depresses the pKa, leading to a more ionized state at physiological pH. This can impact passive membrane permeability, as the more neutral difluoromethoxy analog (higher fraction of unionized acid) may exhibit superior permeability in certain biological contexts.

pKa Solubility Drug-likeness

High-Value Application Scenarios for 4-(Difluoromethoxy)cyclohexane-1-carboxylic acid


Lead Optimization in Drug Discovery: Fine-Tuning logP for CNS-Penetrant Candidates

In central nervous system (CNS) drug discovery, achieving a logP in the 1-3 range is critical for blood-brain barrier penetration. The target compound's logP of 1.8, which is 1.03 log units higher than its methoxy analog, provides a strategic advantage for medicinal chemists seeking to increase the lipophilicity of a lead series into the optimal CNS window without overshooting into excessive lipophilicity territory [1].

Design of 'Chameleonic' Drug Candidates with Balanced Permeability and Solubility

For oral drug candidates where both aqueous solubility and passive membrane permeability are required, the conformational lipophilicity of the difluoromethoxy group offers a unique design element. Using 4-(difluoromethoxy)cyclohexane-1-carboxylic acid as a building block can introduce an 'environmental adaptor' that helps the molecule maintain solubility in the gut lumen while adopting a more lipophilic conformation to cross the intestinal membrane [2].

Scaffold Replacement for Trifluoromethoxy Analogs to Reduce Acidity and Improve Permeability

In programs where a 4-(trifluoromethoxy)cyclohexane building block has been used but the resulting molecule exhibits excessive ionization at physiological pH (pKa ~3.8), substitution with the difluoromethoxy analog (pKa ~4.2-4.5) can reduce the ionized fraction. This strategic replacement may enhance passive membrane permeability and reduce binding to plasma proteins, addressing a common pharmacokinetic liability [3].

Synthesis of Fluorinated Protease Inhibitors via Amide Coupling

The carboxylic acid group serves as a direct handle for amidation with diverse amines, enabling the rapid synthesis of fluorinated building blocks for protease inhibitors. The presence of the difluoromethoxy group provides a metabolically stable, lipophilicity-modulating substituent that is more resistant to oxidative metabolism than a simple methoxy group, a common advantage of fluorinated motifs in medicinal chemistry [4].

Quote Request

Request a Quote for 4-(Difluoromethoxy)cyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.